molecular formula C6H4BrF2NO B14889059 6-Bromo-2-(difluoromethyl)pyridin-3-ol

6-Bromo-2-(difluoromethyl)pyridin-3-ol

Cat. No.: B14889059
M. Wt: 224.00 g/mol
InChI Key: AAUQIDKKDPULID-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)pyridin-3-ol: is a chemical compound with the molecular formula C6H4BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(difluoromethyl)pyridin-3-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dibromopyridine with difluoromethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-(difluoromethyl)pyridin-3-ol is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biological research to study the effects of bromine and fluorine substitution on biological activity. It serves as a model compound for understanding the interactions of halogenated pyridines with biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the development of new drugs with improved efficacy and safety profiles .

Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to these targets, leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-(difluoromethyl)pyridin-3-ol is unique due to the presence of both bromine and difluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

6-bromo-2-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H4BrF2NO/c7-4-2-1-3(11)5(10-4)6(8)9/h1-2,6,11H

InChI Key

AAUQIDKKDPULID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C(F)F)Br

Origin of Product

United States

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